molecular formula C29H50O6 B016324 Isohomobrassinolide CAS No. 80483-89-2

Isohomobrassinolide

Cat. No.: B016324
CAS No.: 80483-89-2
M. Wt: 494.7 g/mol
InChI Key: HJIKODJJEORHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Isohomobrassinolide, also known as (22S,23S)-homobrassinolide, is a member of the plant-derived polyhydroxylated derivatives of 5α-cholestane family of compounds, known as brassinosteroids . It selectively activates the PI3K/Akt signaling pathway by increasing Akt phosphorylation in vitro . Brassinosteroids, particularly the potent brassinolide, play a crucial role in controlling various plant processes such as germination, aging, and the ability to withstand environmental and biological stresses .

Mode of Action

This compound interacts with its targets, primarily the PI3K/Akt signaling pathway, by increasing Akt phosphorylation . This interaction results in the activation of the pathway, leading to various downstream effects that influence plant growth and development.

Biochemical Pathways

The biosynthesis of brassinosteroids, including this compound, involves established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates . These pathways are crucial for the production of brassinosteroids and their subsequent effects on plant physiology.

Result of Action

This compound, as a brassinosteroid, plays a significant role in various physiological processes in plants. It influences cell division, root germination, and antioxidant system enzymes . It also has a role in the control of plant embryogenesis . The activation of the PI3K/Akt signaling pathway by this compound can lead to various molecular and cellular effects that promote plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to increase the rooting percentage in P. abies cuttings when applied topically at a concentration of 60 ppm This suggests that the external application and concentration of this compound can influence its effectiveness

Biochemical Analysis

Biochemical Properties

Isohomobrassinolide interacts with various biomolecules in plants. It is known to stimulate the PI3K/Akt signaling pathway by increasing Akt phosphorylation . This interaction plays a significant role in the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the activities of superoxide dismutase (SOD), guaiacol peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APOX) in seedlings of Brassica juncea L. and Zea mays L. under stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is known to stimulate the PI3K/Akt signaling pathway, which leads to the activation of thousands of targeted genes . This mechanism allows this compound to exert its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways in plants. It is known to modulate the PI3K/Akt signaling pathway , which plays a crucial role in various metabolic processes

Properties

IUPAC Name

15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKODJJEORHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 28-Homobrassinolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80483-89-2
Record name 28-Homobrassinolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name 28-Homobrassinolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isohomobrassinolide
Reactant of Route 2
Isohomobrassinolide
Reactant of Route 3
Isohomobrassinolide
Reactant of Route 4
Isohomobrassinolide
Reactant of Route 5
Isohomobrassinolide
Reactant of Route 6
Isohomobrassinolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.